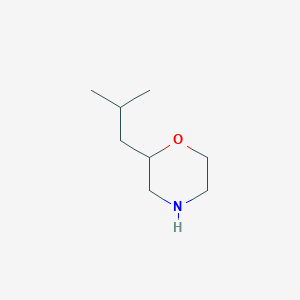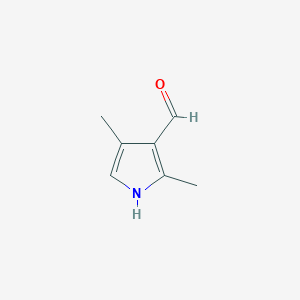
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride
Vue d'ensemble
Description
- 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C18H23NO · HCl .
- It is also known by other names, including Diphenhydramine impurity B , 4-Methyldiphenhydramine hydrochloride , and Neobenodine .
- The compound is used in laboratory research and as an intermediate in the synthesis of other substances.
Synthesis Analysis
- The synthetic route to obtain 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized from appropriate precursors using established methods.
Molecular Structure Analysis
- The compound consists of a phenylethylamine core with 4-methylphenyl and phenyl substituents.
- The hydrochloride salt forms due to the reaction with hydrochloric acid.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of amines, such as acylation, alkylation, and oxidation.
- Specific reactions would depend on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Melting point : 37-42 °C (lit.)
- Boiling point : Approximately 231.67°C (rough estimate)
- Density : Approximately 1.0041 (rough estimate)
- Solubility : Slightly soluble in chloroform and methanol
Safety And Hazards
- The compound is classified as harmful if swallowed, may cause allergic skin reactions, and can cause serious eye damage.
- It is also harmful to aquatic life with long-lasting effects.
Orientations Futures
- Further research is needed to explore the compound’s pharmacological properties, potential therapeutic applications, and safety profile.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULOMMJVBLJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590016 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
6582-22-5 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1603279.png)
![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)
